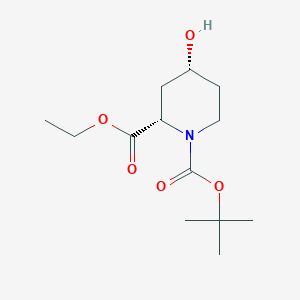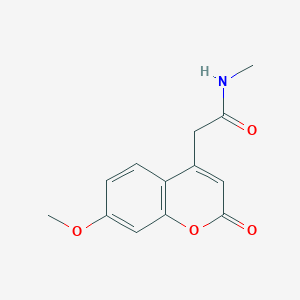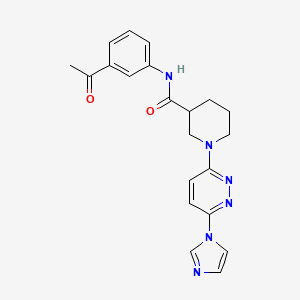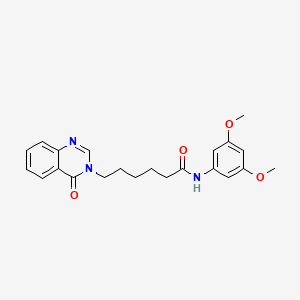
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative that is widely used in organic synthesis. The compound features a piperidine ring with a hydroxyl group at the 4-position, an ethyl ester at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules due to its structural versatility and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation reactions.
Esterification: The ethyl ester group at the 2-position is introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-ketopiperidine derivatives.
Reduction: Formation of 2-hydroxyethyl piperidine derivatives.
Substitution: Formation of 4-substituted piperidine derivatives.
Scientific Research Applications
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound.
Comparison with Similar Compounds
(2S,4R)-Ethyl 4-hydroxypiperidine-2-carboxylate: Lacks the Boc protecting group.
(2S,4R)-Methyl 1-Boc-4-hydroxypiperidine-2-carboxylate: Has a methyl ester instead of an ethyl ester.
(2S,4R)-Ethyl 1-Boc-4-aminopiperidine-2-carboxylate: Has an amino group instead of a hydroxyl group.
Uniqueness: (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted reactions during synthesis. The combination of the hydroxyl group and the ethyl ester also offers versatility in further chemical modifications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2S)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2619144.png)


![N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2619149.png)

![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2619155.png)

![Tert-butyl N-[[3-[(2-chloroacetyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2619158.png)
![(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2619159.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)
